molecular formula C11H21ClO3 B12611358 2-(3-Chloro-1-methoxypropyl)-2,5,5-trimethyl-1,3-dioxane CAS No. 875429-47-3

2-(3-Chloro-1-methoxypropyl)-2,5,5-trimethyl-1,3-dioxane

Cat. No.: B12611358
CAS No.: 875429-47-3
M. Wt: 236.73 g/mol
InChI Key: NWJKCRMADSBXTQ-UHFFFAOYSA-N
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Description

2-(3-Chloro-1-methoxypropyl)-2,5,5-trimethyl-1,3-dioxane is an organic compound with the molecular formula C10H19ClO3. It is a derivative of dioxane, characterized by the presence of a chloro and methoxy group attached to a propyl chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-1-methoxypropyl)-2,5,5-trimethyl-1,3-dioxane typically involves the reaction of 3-chloro-1-methoxypropan-2-ol with 2,5,5-trimethyl-1,3-dioxane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 60-80°C to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-1-methoxypropyl)-2,5,5-trimethyl-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), Potassium carbonate (K2CO3)

Major Products Formed

Scientific Research Applications

2-(3-Chloro-1-methoxypropyl)-2,5,5-trimethyl-1,3-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-1-methoxypropyl)-2,5,5-trimethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The chloro group can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzymatic activities and cellular processes, contributing to the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-1-methoxypropyl)-2,5,5-trimethyl-1,3-dioxane is unique due to the presence of both chloro and methoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

CAS No.

875429-47-3

Molecular Formula

C11H21ClO3

Molecular Weight

236.73 g/mol

IUPAC Name

2-(3-chloro-1-methoxypropyl)-2,5,5-trimethyl-1,3-dioxane

InChI

InChI=1S/C11H21ClO3/c1-10(2)7-14-11(3,15-8-10)9(13-4)5-6-12/h9H,5-8H2,1-4H3

InChI Key

NWJKCRMADSBXTQ-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(OC1)(C)C(CCCl)OC)C

Origin of Product

United States

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